Cas no 2229644-02-2 (4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine)
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine
- 2229644-02-2
- EN300-1793282
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- Inchi: 1S/C12H16FNO2/c1-8(14)4-5-9-11(15-2)7-6-10(13)12(9)16-3/h4-8H,14H2,1-3H3/b5-4+
- InChI Key: UIMMYVBIDHSHGB-SNAWJCMRSA-N
- SMILES: FC1=CC=C(C(=C1OC)/C=C/C(C)N)OC
Computed Properties
- Exact Mass: 225.11650692g/mol
- Monoisotopic Mass: 225.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 44.5Ų
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793282-0.05g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-0.1g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-0.25g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-0.5g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-1.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1793282-2.5g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-5.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1793282-10.0g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1793282-1g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1793282-5g |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine |
2229644-02-2 | 5g |
$3645.0 | 2023-09-19 |
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine: A Comprehensive Overview
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine, also known by its CAS number CAS No 2229644-02-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a substituted phenyl group with an enamine functionality. The phenyl ring is substituted with a fluoro group at the 3-position and methoxy groups at the 2 and 6 positions, while the enamine moiety adds to its chemical complexity and potential reactivity.
The synthesis of 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine involves a series of well-established organic reactions. Typically, the starting material is a substituted aniline derivative, which undergoes alkylation or acylation to introduce the necessary substituents. The formation of the enamine group is achieved through a condensation reaction between an amine and an aldehyde or ketone. This compound has been studied for its potential applications in drug design, particularly in the development of bioactive molecules with specific pharmacological profiles.
Recent studies have highlighted the importance of CAS No 2229644-02-2 in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing inhibitors of various enzymes and receptors. For instance, its enamine functionality has been shown to interact with certain protein targets, making it a promising candidate for therapeutic interventions. Additionally, the presence of electron-withdrawing groups on the phenyl ring enhances its reactivity and selectivity in biochemical assays.
The physical and chemical properties of 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-
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